molecular formula C10H16N2O2 B11901672 1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one

1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one

Cat. No.: B11901672
M. Wt: 196.25 g/mol
InChI Key: KXFNOGCPPAAGCH-UHFFFAOYSA-N
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Description

1’-Azaspiro[[1,3]oxazinane-6,3’-bicyclo[2.2.2]octan]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework imparts unique chemical and biological properties, making it a valuable target for synthetic and mechanistic studies.

Preparation Methods

The synthesis of 1’-Azaspiro[[1,3]oxazinane-6,3’-bicyclo[2.2.2]octan]-2’-one typically involves multi-step synthetic routes. One common method includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. For instance, the use of specific catalysts and solvents can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1’-Azaspiro[[1,3]oxazinane-6,3’-bicyclo[2.2.2]octan]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. In biology, it is used to investigate cellular pathways and mechanisms. Additionally, in the field of industry, it serves as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 1’-Azaspiro[[1,3]oxazinane-6,3’-bicyclo[2.2.2]octan]-2’-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The spirocyclic structure plays a crucial role in its binding affinity and selectivity, making it a potent modulator of biological functions .

Comparison with Similar Compounds

When compared to other similar compounds, 1’-Azaspiro[[1,3]oxazinane-6,3’-bicyclo[2.2.2]octan]-2’-one stands out due to its unique spirocyclic framework. Similar compounds include other spirocyclic molecules like 4-Heteroarylamino-1’-azaspiro[oxazole-5,3’-bicyclo[2.2.2]octanes] and 3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]. These compounds share structural similarities but differ in their specific chemical and biological properties. The uniqueness of 1’-Azaspiro[[1,3]oxazinane-6,3’-bicyclo[2.2.2]octan]-2’-one lies in its ability to modulate specific biological targets with high selectivity .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

spiro[1,3-oxazinane-6,3'-1-azabicyclo[2.2.2]octane]-2'-one

InChI

InChI=1S/C10H16N2O2/c13-9-10(3-4-11-7-14-10)8-1-5-12(9)6-2-8/h8,11H,1-7H2

InChI Key

KXFNOGCPPAAGCH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2=O)CCNCO3

Origin of Product

United States

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